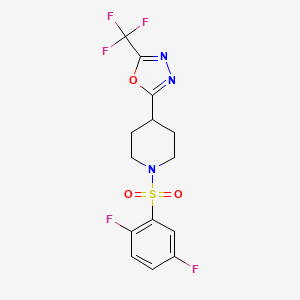
2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12F5N3O3S and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have garnered attention due to their significant biological activities. A series of derivatives have been synthesized and evaluated for their inhibition potential against enzymes such as butyrylcholinesterase (BChE), showcasing the compounds' ability to interact and potentially modulate the activity of enzymes relevant to diseases like Alzheimer's. Molecular docking studies have identified crucial amino acid residues involved in ligand stabilization within the enzyme's active site, indicating the potential for targeted therapeutic applications (Khalid et al., 2016).
Antimicrobial and Antibacterial Potentials
Derivatives of 1,3,4-oxadiazole, including those with modifications at the piperidine ring, have shown promising antibacterial potentials. Synthesis and screening of these derivatives have demonstrated activity against various bacterial strains, including Gram-negative and Gram-positive bacteria, suggesting their use in developing new antimicrobial agents. The structural modifications have a significant impact on their efficacy, with certain compounds displaying potent activity against pathogens like Salmonella typhi and Escherichia coli, making them candidates for further investigation as antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Research into the anticancer properties of 1,3,4-oxadiazole derivatives has also been a focus. Some compounds synthesized from this class have shown promising results in inhibiting the growth of cancer cells, including breast cancer cell lines. The potential of these compounds as anticancer agents is based on their ability to induce cytotoxicity in malignant cells, suggesting a path forward for the development of new therapeutic options for cancer treatment. The structural features of these compounds contribute to their efficacy, underscoring the importance of molecular design in developing effective anticancer drugs (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-10(16)11(7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUGMBBPOIQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)
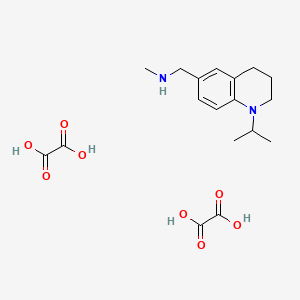

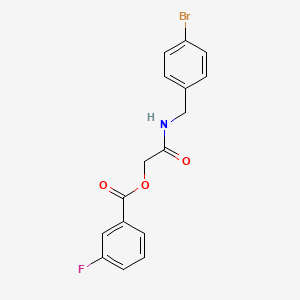
![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)
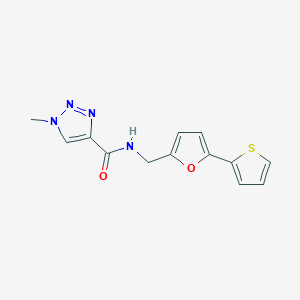
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)
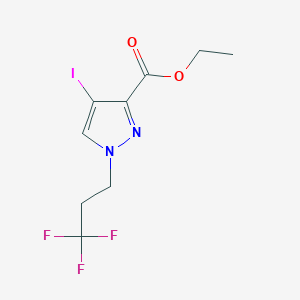
![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)


![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)